N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-fluorophenyl group and a phenoxybenzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with 4-phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
- N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
- N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Uniqueness
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3/c22-16-10-6-15(7-11-16)20-24-25-21(28-20)23-19(26)14-8-12-18(13-9-14)27-17-4-2-1-3-5-17/h1-13H,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNEYWFBNVSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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